molecular formula C23H26N2O4 B2710137 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 608503-10-2

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2710137
CAS No.: 608503-10-2
M. Wt: 394.471
InChI Key: CNMKKKSAOGOYRW-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Biological Activity

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N2O4
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 618074-79-6

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antiproliferative Activity : Demonstrated selective cytotoxicity against cancer cell lines.
  • Antioxidant Properties : Exhibits capacity to scavenge free radicals and reduce oxidative stress.
  • Antibacterial Activity : Shows effectiveness against certain bacterial strains, particularly Gram-positive bacteria.

Antiproliferative Activity

Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM. This suggests a potent effect that could be explored for therapeutic applications in oncology.

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1164.0
HEK2935.3

The precise mechanism through which this compound exerts its antiproliferative effects is still under investigation. However, it is hypothesized that the presence of the dimethylamino group may enhance cellular uptake and increase interaction with cellular targets involved in growth regulation.

Antioxidant Activity

The antioxidant activity of the compound has been evaluated using several assays, indicating its ability to reduce oxidative stress markers in vitro. This property is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders.

Assay Type Result Reference
DPPH ScavengingIC50 = 12 µM
ABTS AssayEffective at 20 µM
FRAP AssaySignificant reduction

Antibacterial Activity

The compound has also demonstrated antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potential as a lead compound for antibiotic development.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Enterococcus faecalis16

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study published in Pharmaceutical Research investigated the antiproliferative effects of various pyrrole derivatives, including this compound. Results indicated that modifications on the pyrrole ring significantly influenced activity against cancer cell lines, suggesting structure-activity relationships that merit further exploration .
  • Antioxidant Evaluation : Another research effort focused on comparing the antioxidant capacity of this compound with known antioxidants like ascorbic acid and trolox. The findings revealed comparable efficacy, supporting its potential use in formulations aimed at mitigating oxidative damage .
  • Antibacterial Testing : A recent publication assessed the antibacterial properties of several derivatives of pyrrole compounds, noting that this specific compound exhibited notable activity against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-8-10-16(11-9-15)20-19(21(26)17-6-5-7-18(14-17)29-4)22(27)23(28)25(20)13-12-24(2)3/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDIKARPYRLQDP-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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